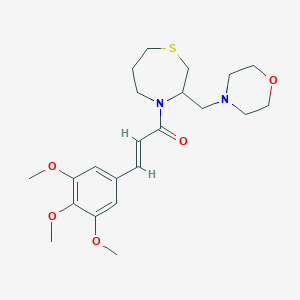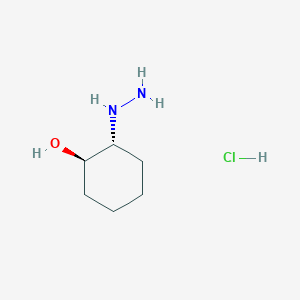![molecular formula C19H22ClN3O3S B2834755 3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-19-0](/img/structure/B2834755.png)
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of sulfonamide compounds and has shown promising results in various studies.
Scientific Research Applications
- This compound has been investigated as an acetylcholinesterase inhibitor (AChEI) for the treatment of Alzheimer’s disease (AD). AChEIs play a crucial role in managing AD symptoms by increasing acetylcholine levels in the brain, which can improve cognition and memory functions .
- Compound 6g, derived from this compound, exhibited potent inhibitory activity against AChE (IC50 of 0.90 μM) and poor inhibitory activity against butyrylcholinesterase (BuChE) (IC50 of 7.53 μM). Its selectivity for AChE makes it a potential lead compound for AD drug development .
- While not extensively studied, derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Further research is needed to explore its potential in this field .
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
Anticonvulsant Activity
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses.
Mode of Action
The compound likely interacts with its target, AChE, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, increasing its availability and enhancing cholinergic neurotransmission.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels at cholinergic synapses. This can affect various biochemical pathways, particularly those involved in learning and memory, as cholinergic neurotransmission plays a crucial role in these cognitive functions .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced cholinergic neurotransmission. This can result in improved cognitive function, particularly in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
properties
IUPAC Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-6-4-5-16(15-17)19(24)21-9-14-27(25,26)23-12-10-22(11-13-23)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPDSVAHDIKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-3-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2834672.png)




![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)



![N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834689.png)
![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2834691.png)
![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)
